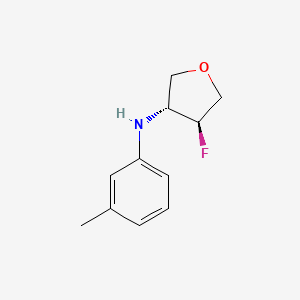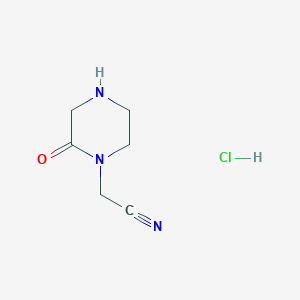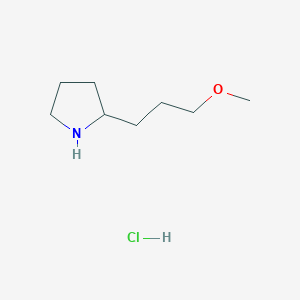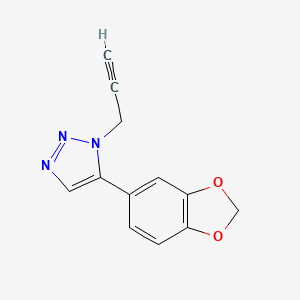
(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine
Vue d'ensemble
Description
(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine, also known as FMOPA, is an important compound in the field of medicinal chemistry due to its potential applications in drug discovery and development. FMOPA is a chiral molecule, meaning it has two mirror image forms, which can be distinguished by the ‘R’ and ‘S’ labels. This compound has been the subject of numerous studies and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer and anti-bacterial properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related fluorinated compounds and their applications in analytical chemistry and material science are highlighted by their role in facilitating chiral resolution and understanding reaction mechanisms. For instance, the study by Rodríguez-Escrich et al. (2005) presents a synthetic enantiopure chiral resolution reagent for analyzing α-chiral amines, showcasing the utility of fluorinated compounds in analytical chemistry (Rodríguez-Escrich et al., 2005).
Material Properties and Polymer Synthesis
- Research by Sun et al. (2015) delves into the reactivities and mechanisms of amines with bis-benzoxazine monomers, highlighting the potential of fluorinated amines in improving the properties and processability of thermosetting resins. This underscores the application of such compounds in developing advanced materials with tailored properties (Sun et al., 2015).
Fluorescence and Sensing Applications
- The development of fluorescent probes based on fluorinated compounds for the detection of amine vapors and their application in environmental monitoring and food safety is exemplified by the work of Gao et al. (2016). They developed a fluorescent sensor for light-up detection of amine vapors, demonstrating the utility of such compounds in creating sensitive and selective sensors for harmful substances (Gao et al., 2016).
Advanced Optical Materials
- The synthesis of polyphenols derived from 4-fluorobenzaldehyde and the investigation of the effects of electron-donating groups on their physical properties showcase the potential of fluorinated compounds in the development of advanced optical materials. Kaya et al. (2012) explored how these properties impact the thermal stability, electrochemical behavior, and conductivity, illustrating the versatility of fluorinated compounds in material science (Kaya et al., 2012).
Propriétés
IUPAC Name |
(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-3-2-4-9(5-8)13-11-7-14-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXRHSHRXAAKKR-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)


![3-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531780.png)
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531782.png)
![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)
![(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531786.png)

![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)